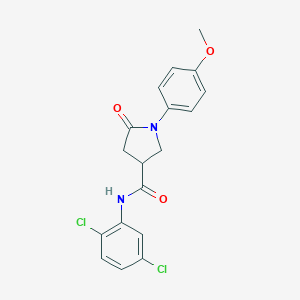![molecular formula C16H18N4O2 B279615 (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE](/img/structure/B279615.png)
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a furoyl group attached to a pyrazole ring, which enhances its chemical and biological properties.
Preparation Methods
The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or THF, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The furoyl group enhances the compound’s binding affinity and specificity by providing additional interaction sites.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the furoyl group, making it less versatile in biological applications.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine: A more complex derivative with additional functional groups, offering enhanced reactivity and potential for coordination chemistry.
The uniqueness of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its combination of the furoyl and pyrazole moieties, which provide a balance of chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H18N4O2/c1-10-7-12(3)19(17-10)9-14-5-6-15(22-14)16(21)20-13(4)8-11(2)18-20/h5-8H,9H2,1-4H3 |
InChI Key |
WLWFHSDRSRPIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279535.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279536.png)
![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B279541.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B279543.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)
![3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B279545.png)
![2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B279547.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279549.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B279552.png)

![5-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B279557.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]acrylamide](/img/structure/B279559.png)
